

berberine safety profile and adverse effects

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Berberastine

CAS No.: 2435-73-6

Cat. No.: S589943

Get Quote

Toxicological Profile & Adverse Effects

The toxicity of berberine and its plant sources, such as *Berberis vulgaris*, has been characterized through various study models. The table below summarizes the key toxicological findings.

Aspect	Findings	Notes
Acute Toxicity (LD₅₀)	Varies by compound, species, and route [1]:	
	• <i>B. vulgaris</i> root powder (oral, mice): 2600 mg/kg	
	• Berberine (oral, mice): ~329 mg/kg	
	• Berberine HCl (IV, mice): 9.04 mg/kg; (IP, mice): 57.6 mg/kg	
	• Berberine sulfate (IP, rats): 205 mg/kg	
	Oral toxicity is lower due to poor gastrointestinal absorption and extensive metabolism [1].	
Primary Organ Toxicity	Gastrointestinal: Upset, diarrhea, constipation, gas [1] [2] [3].	
	Immunotoxicity: Potential for immunotoxicity [1].	
	Phototoxicity: Skin reaction to light [1].	
	Neurotoxicity: Potential for neurotoxicity [1].	
	Cardiotoxicity: Potential for cardiotoxicity [1].	
	GI effects are the most frequently reported in clinical studies [4] [5].	
Developmental & Specific Population Toxicity	Pregnancy: Use with caution; may cause jaundice or more severe conditions in infants [1] [2].	
	Neonates: Use with caution [1].	
	G6PD Deficiency: Use with caution; risk of jaundice [1].	
	Cytotoxicity	
	Toxic to both normal and cancer cell lines in a time- and concentration-dependent manner [1].	
	The therapeutic window is crucial for clinical application.	

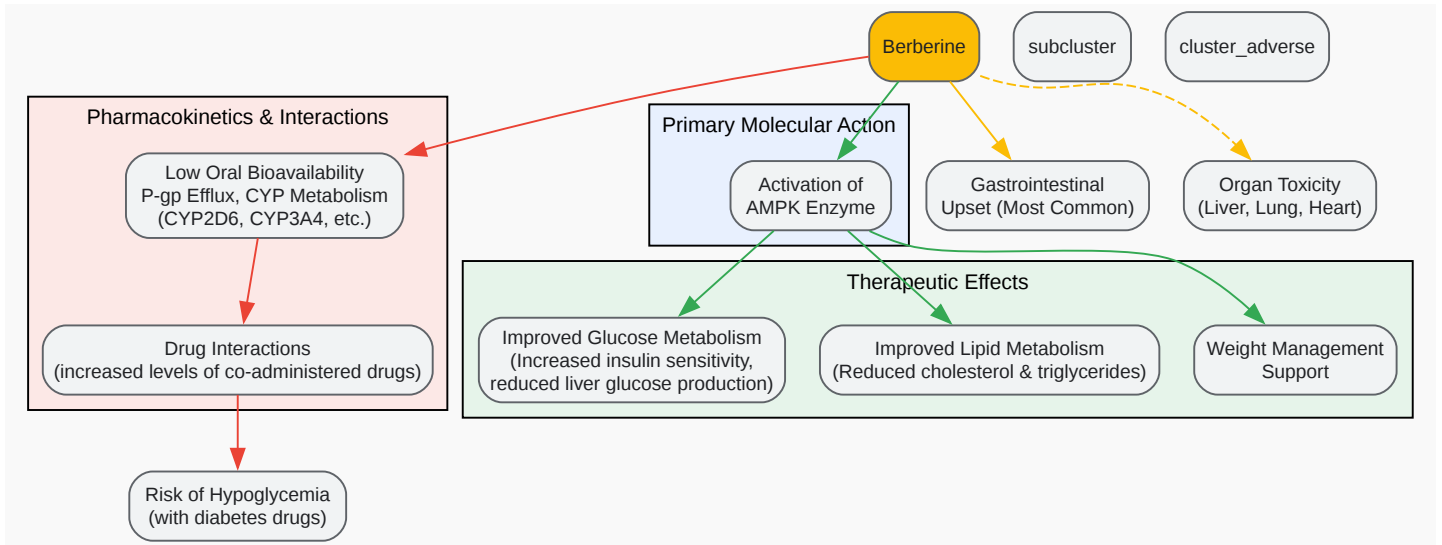
Clinical Safety and Tolerability

Data from clinical trials and meta-analyses provide insights into berberine's safety in humans.

- **Efficacy and Common Side Effects:** A 2024 meta-analysis of 811 NAFLD patients found berberine effective for improving liver enzymes and lipid profiles, with a **favorable safety profile** [4]. The most common adverse events were mild gastrointestinal issues, such as diarrhea, constipation, gas, and stomach upset [4] [3]. A study on type 2 diabetes patients reported that **34.5%** experienced transient GI side effects, but no functional liver or kidney damage was observed [5].
- **Serious but Rare Side Effects:** Serious side effects are uncommon but may include low blood pressure, irregular heartbeat, and liver problems at very high doses [3]. One source notes that sub-chronic toxicity has been linked to lung and liver damage, indicated by increased ALT and AST levels [3].
- **Drug Interactions:** A critical safety concern is berberine's interaction with drugs metabolized by cytochrome P450 (CYP) enzymes, as berberine inhibits CYP2D6, 1A2, 3A4, 2E1, and CYP2C19 [1].
Use caution with:
 - **Diabetes medications:** May enhance effects, causing low blood sugar (hypoglycemia) [2] [3].
 - **Blood pressure medications:** May lead to very low blood pressure [3].
 - **Immunosuppressants** (e.g., tacrolimus, cyclosporine) and **chemotherapy drugs** (e.g., bosutinib): May increase drug concentrations and risk of toxicity [1] [2].
 - **Blood thinners, cholesterol medications, and sleep aids:** Potential for negative interactions [2].

Mechanisms of Toxicity and Efficacy

Berberine's effects result from complex interactions at the cellular and molecular levels. The diagram below illustrates the key pathways involved in its activity and toxicity.



[Click to download full resolution via product page](#)

The diagram shows berberine's primary action through AMPK activation, leading to therapeutic effects, while its pharmacokinetics and direct actions contribute to adverse outcomes.

Experimental Protocols for Toxicity Assessment

For researchers, the following standardized protocols are foundational for evaluating berberine's safety.

- **Acute Oral Toxicity Study:** Follow OECD Guideline 423. Administer a single oral dose of berberine to fasted rodents (e.g., mice or rats). Observe for 14 days for mortality and clinical signs. Calculate the LD₅₀ and conduct necropsy on all animals [1].
- **Repeated-Dose Toxicity Study (Sub-acute/Sub-chronic):** Follow OECD Guideline 408. Administer berberine daily for 28 days (sub-acute) or 90 days (sub-chronic) to rodents. Monitor clinical signs, body weight, and food/water consumption. Conduct hematology, clinical chemistry, and histopathological examination of organs [1].

- **Developmental Toxicity Study:** Follow OECD Guideline 414. Administer berberine to pregnant animals during organogenesis. Evaluate effects on dams and fetal development, including viability, weight, and morphological abnormalities [1].
- **Clinical Trial Safety Assessment:** In human trials, monitor vital signs and regularly test blood for glucose, liver enzymes (ALT, AST), and kidney function markers. Actively record all adverse events with severity and causality assessment [4] [5].

Conclusion and Research Outlook

In summary, berberine presents a **moderate acute toxicity profile** in animal models, with **gastrointestinal disturbances** as the most common adverse effect in humans. Its safety is highly dependent on dosage and duration of use. Critical areas for future research include **long-term human safety studies**, more precise elucidation of its **organ toxicity mechanisms**, and a systematic investigation of its **drug interaction potential** in clinical settings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Toxicology effects of Berberis vulgaris (barberry) and its active... [pmc.ncbi.nlm.nih.gov]
2. Benefits, Side Berberine and Supplements | U.S. News Effects [health.usnews.com]
3. : Uses, Side Berberine , Dosage and Interactions Effects [medicoverhospitals.in]
4. The clinical efficacy and safety of berberine in the treatment of... [translational-medicine.biomedcentral.com]
5. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [berberine safety profile and adverse effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589943#berberine-safety-profile->

and-adverse-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com